Chlorobis(ethylene)rhodium(I) Dimer
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Overview
Description
Chlorobis(ethylene)rhodium(I) dimer is an organorhodium compound with the chemical formula Rh₂Cl₂(C₂H₄)₄. It is a red-orange solid that is soluble in nonpolar organic solvents. The molecule consists of two bridging chloride ligands and four ethylene ligands. This compound is notable for its use in homogeneous catalysis and its ability to form various complexes with other ligands .
Mechanism of Action
Target of Action
Chlorobis(ethylene)rhodium(I) Dimer, also known as ethene;rhodium;dichloride, is a precious metal catalyst . It primarily targets ethylene, a simple alkene, and acts as a catalyst in various chemical reactions .
Mode of Action
The compound interacts with its target, ethylene, by catalyzing its dimerization to 1-butene . This interaction results in the formation of a new compound, 1-butene, which is a higher alkene.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dimerization of ethylene to 1-butene . The downstream effects of this pathway include the production of higher alkenes, which can be used in various industrial applications.
Result of Action
The molecular effect of the compound’s action is the transformation of ethylene into 1-butene . On a cellular level, this can lead to changes in the composition of the cellular environment, depending on the specific context of the reaction.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is air sensitive and should be stored at -20°C . Moreover, it is soluble in nonpolar organic solvents, but insoluble in water . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
. . .
Biochemical Properties
Chlorobis(ethylene)rhodium(I) Dimer is used as a precursor to rhodium(I) norbornadiene catalyst, which is used in an asymmetric 1,4-addition of arylboronic acids to cyclic enones . It serves as an important organic intermediate . It catalyzes the dimerization of ethylene to 1-butene .
Cellular Effects
Given its role in catalyzing the dimerization of ethylene to 1-butene , it may influence cellular processes that involve these molecules.
Molecular Mechanism
The molecular mechanism of this compound involves the displacement of its labile ethylene ligands by other alkenes . This property allows it to serve as a catalyst in various reactions, including the dimerization of ethylene to 1-butene .
Temporal Effects in Laboratory Settings
It is known that the complex does not tolerate recrystallization, indicating that it may degrade over time .
Metabolic Pathways
Given its role as a catalyst in the dimerization of ethylene to 1-butene , it may interact with enzymes or cofactors involved in these processes.
Subcellular Localization
Given its solubility in nonpolar organic solvents , it may localize to lipid-rich areas of the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorobis(ethylene)rhodium(I) dimer is prepared by treating an aqueous methanolic solution of hydrated rhodium trichloride with ethylene at room temperature. During this process, rhodium(III) is reduced with the oxidation of ethylene to acetaldehyde: [ 2 \text{RhCl}_3(\text{H}_2\text{O})_3 + 6 \text{C}_2\text{H}_4 \rightarrow \text{Rh}_2\text{Cl}_2(\text{C}_2\text{H}_4)_4 + 2 \text{CH}_3\text{CHO} + 4 \text{HCl} + 4 \text{H}_2\text{O} ] Reflecting the lability of its ligands, the complex does not tolerate recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the same principles as laboratory preparation, scaled up to meet industrial demands. This includes the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Chlorobis(ethylene)rhodium(I) dimer undergoes various types of reactions, including:
Substitution Reactions: The ethylene ligands are labile and can be readily displaced by other alkenes or ligands.
Oxidation Reactions: The complex reacts slowly with water to give acetaldehyde.
Carbonylation Reactions: Carbonylation of the complex affords rhodium carbonyl chloride.
Common Reagents and Conditions:
Water: Reacts slowly to produce acetaldehyde.
Hydrochloric Acid: Reacts to form RhCl₂(C₂H₂)₂⁻.
Acetylacetone and Aqueous Potassium Hydroxide: Treatment with these reagents gives Rh(acac)(C₂H₄)₂.
Major Products:
Acetaldehyde: Formed from the reaction with water.
Rhodium Carbonyl Chloride: Formed from carbonylation.
Rh(acac)(C₂H₄)₂: Formed from treatment with acetylacetone and aqueous potassium hydroxide.
Scientific Research Applications
Chlorobis(ethylene)rhodium(I) dimer is used extensively in scientific research due to its catalytic properties. Some of its applications include:
Comparison with Similar Compounds
Chlorobis(ethylene)rhodium(I) dimer can be compared with other similar rhodium complexes, such as:
- Di-μ-chlorotetrakis(ethylene)dirhodium(I)
- Di-μ-chlorotetracarbonyldirhodium(I)
- 2,4-Pentanedionatobis(ethylene)rhodium(I)
Uniqueness: this compound is unique due to its specific ligand arrangement and its high reactivity in forming various catalytic complexes. Its ability to catalyze the dimerization of ethylene to 1-butene and its use as a precursor to other rhodium catalysts highlight its versatility and importance in both research and industrial applications .
Properties
IUPAC Name |
ethene;rhodium;dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4.2ClH.2Rh/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCZCJMFQWGSP-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Rh].[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2Rh2-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12081-16-2 |
Source
|
Record name | Di-μ-chlorotetrakis(η2-ethylene)dirhodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrakis(ethylene)dichlorodirhodium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3CSZ2DN6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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